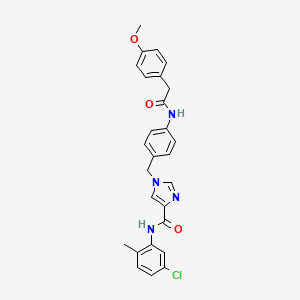![molecular formula C18H21N3O5S B2605652 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034501-91-0](/img/structure/B2605652.png)
3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine” is a complex organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of this compound could involve a two-step synthetic protocol . The structure of the compounds can be established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and may involve multiple steps . The compound has shown to have significant biological activity, which could be due to its unique chemical structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .
科学的研究の応用
Synthesis and Biological Evaluation
Research has focused on synthesizing various derivatives of sulfonamide and investigating their anti-inflammatory, analgesic, and antimicrobial activities. One study detailed the synthesis of derivatives with significant anti-inflammatory and analgesic activities, comparable to celecoxib, and demonstrated a complete safety profile on the gastrointestinal tract. Molecular docking studies further highlighted the compounds' potential mechanisms of action by showing good fitting and forming different hydrogen bonds with the amino acid residues at the active sites of the COX-2 enzyme (Abbas et al., 2016).
Antimicrobial Activity
Another aspect of research on this chemical structure includes the development of compounds with antimicrobial properties. Derivatives have been synthesized and screened for in vitro antimicrobial activity against a variety of bacterial strains, showing promising results in combating both gram-positive and gram-negative bacteria (El‐Emary et al., 2002).
Pharmacological Applications
Further studies have explored the broader pharmacological potential of derivatives, including their role as analgesics and antiphlogistics, indicating varying degrees of effectiveness in pain management and anti-inflammatory responses. This underscores the compound's versatility in pharmacological applications and its potential for development into therapeutic agents (Ukrainets et al., 2019).
Herbicidal and Bleaching Activities
Moreover, research into the herbicidal and bleaching activities of pyridazine derivatives has been conducted, revealing that certain compounds exhibit excellent herbicidal activities at low doses. This suggests potential agricultural applications for these chemical structures (Xu et al., 2012).
将来の方向性
特性
IUPAC Name |
3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-6-7-16-17(12-15)25-11-3-10-24-16)21-9-2-4-14(13-21)26-18-5-1-8-19-20-18/h1,5-8,12,14H,2-4,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRARUCAOSPOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)

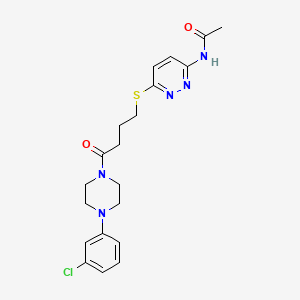
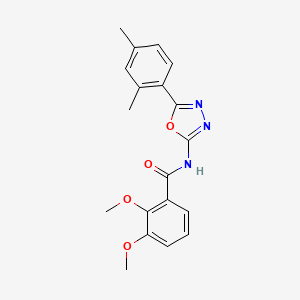
![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)
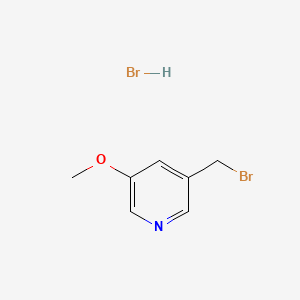
![N-(2-aminoethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B2605585.png)
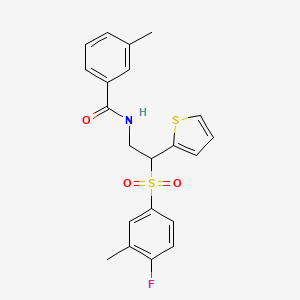
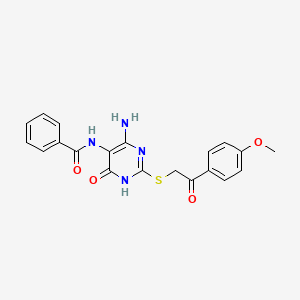
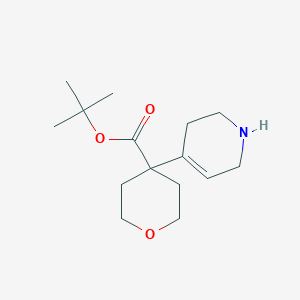
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)
